molecular formula C9H12F3N3OS B11792448 2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide

2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide

Katalognummer: B11792448
Molekulargewicht: 267.27 g/mol
InChI-Schlüssel: GHIGSFBTLATPQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of appropriate thiazole derivatives with diethylamine and trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but lacks the diethylamino group.

    2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains an aminophenyl group instead of the diethylamino group.

    2-Amino-5-(4-acetylphenylazo)-thiazole: Contains an acetylphenylazo group

Uniqueness

The uniqueness of 2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the diethylamino group can improve its interaction with biological targets .

Eigenschaften

Molekularformel

C9H12F3N3OS

Molekulargewicht

267.27 g/mol

IUPAC-Name

2-amino-N,N-diethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H12F3N3OS/c1-3-15(4-2)7(16)5-6(9(10,11)12)14-8(13)17-5/h3-4H2,1-2H3,(H2,13,14)

InChI-Schlüssel

GHIGSFBTLATPQZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=C(N=C(S1)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.